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2-Bromo-5-cyclopentyl-1,3,4-oxadiazole

Cat. No.: B13926899
M. Wt: 217.06 g/mol
InChI Key: VYUMVKBOYWXCKL-UHFFFAOYSA-N
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Description

Contextualizing 1,3,4-Oxadiazoles within Contemporary Heterocyclic Chemistry and Biomedical Research

The 1,3,4-oxadiazole (B1194373) ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. researchgate.netijpca.org Its presence in a molecule can confer favorable physicochemical properties, such as improved metabolic stability, enhanced solubility, and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.gov

Derivatives of 1,3,4-oxadiazole have been extensively investigated and have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral activities. mdpi.comnih.govnih.gov The stability of the oxadiazole ring under various physiological conditions makes it an attractive component in the design of new therapeutic agents.

Significance of Bromine Functionality in 1,3,4-Oxadiazole Scaffolds for Synthetic and Biological Applications

The introduction of a bromine atom onto the 1,3,4-oxadiazole scaffold, as in 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole, is a strategic decision with significant implications for both the synthesis and biological profile of the molecule. From a synthetic standpoint, the bromine atom serves as a versatile handle for further chemical modifications. It can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the facile introduction of diverse substituents and the generation of molecular libraries for screening purposes.

From a biological perspective, the presence of a halogen, particularly bromine, can significantly influence a molecule's potency and pharmacokinetic properties. The lipophilicity conferred by the bromine atom can enhance membrane permeability and, consequently, cellular uptake. Furthermore, the electronic effects of bromine can modulate the reactivity and binding affinity of the molecule to its biological target. Studies on various bromo-substituted heterocyclic compounds have often shown enhanced biological activity compared to their non-halogenated counterparts.

Importance of the Cyclopentyl Moiety in Structure-Activity Relationship Studies of Oxadiazole Derivatives

Moreover, the conformational rigidity of the cyclopentyl ring, compared to a linear alkyl chain of similar size, can be advantageous in drug design. This rigidity can help to lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity. The incorporation of cyclic moieties is a common strategy in medicinal chemistry to improve metabolic stability by blocking sites susceptible to enzymatic degradation.

A comparative look at related structures reveals the influence of different substituents on the biological activity of the 1,3,4-oxadiazole core.

CompoundSubstituent at C5Observed/Potential Biological Activity
2-Bromo-5-methyl-1,3,4-oxadiazoleMethylPrecursor for further synthesis, potential antimicrobial
2-Bromo-5-phenyl-1,3,4-oxadiazolePhenylIntermediate in organic synthesis, potential anticancer
2-Amino-5-cyclopentyl-1,3,4-oxadiazoleCyclopentylPotential enzyme inhibitory activity
This compound Cyclopentyl Hypothesized antimicrobial, anticancer, anti-inflammatory

Overview of Current Research Trends and Unexplored Avenues Pertaining to this compound

While direct research on this compound is not extensively documented in publicly available literature, the current research trends in medicinal chemistry provide a clear roadmap for its potential exploration. The synthesis and evaluation of novel 1,3,4-oxadiazole derivatives continue to be a vibrant area of research, with a focus on developing agents with improved efficacy against drug-resistant pathogens and cancer cell lines. indexcopernicus.commdpi.com

The unexplored avenues for this compound are numerous and promising. A primary focus would be its synthesis and subsequent evaluation for a range of biological activities, guided by the known pharmacological profile of the 1,3,4-oxadiazole scaffold.

Potential Research Directions:

Antimicrobial Activity: Given the prevalence of antimicrobial properties in 1,3,4-oxadiazole derivatives, screening this compound against a panel of clinically relevant bacteria and fungi would be a logical first step.

Anticancer Evaluation: The antiproliferative effects of this compound could be investigated against various cancer cell lines, with a focus on understanding its mechanism of action.

Anti-inflammatory Potential: Evaluation of its ability to inhibit key inflammatory mediators could reveal potential applications in the treatment of inflammatory disorders.

Kinase Inhibition: The 1,3,4-oxadiazole scaffold is present in some kinase inhibitors; therefore, screening this compound against a panel of kinases could uncover novel therapeutic targets.

Synthetic Elaboration: The bromine atom can be utilized for the synthesis of a diverse library of derivatives, enabling comprehensive structure-activity relationship studies to optimize its biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2O B13926899 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-5-cyclopentyl-1,3,4-oxadiazole

InChI

InChI=1S/C7H9BrN2O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2

InChI Key

VYUMVKBOYWXCKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C(O2)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Cyclopentyl 1,3,4 Oxadiazole and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are:

C-Br Bond: The most logical final-step disconnection is the carbon-bromine bond at the 2-position of the oxadiazole ring. This suggests a precursor molecule, 5-cyclopentyl-1,3,4-oxadiazole , which can be selectively brominated. This approach isolates the challenge of regioselectivity to the final step.

1,3,4-Oxadiazole (B1194373) Ring: The heterocycle itself can be disconnected. The most common synthesis of 1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine or the reaction of an acylhydrazide with a one-carbon source. This leads back to cyclopentanecarbohydrazide (B1347269) as a key precursor.

C(acyl)-N Bond: Disconnecting the acyl-nitrogen bond of cyclopentanecarbohydrazide points to an activated form of cyclopentanecarboxylic acid (such as its methyl ester or acid chloride) and hydrazine (B178648).

This analysis outlines a forward synthetic strategy beginning with the synthesis of cyclopentanecarboxylic acid or its derivatives, followed by hydrazide formation, cyclization to form the oxadiazole ring, and a final bromination step.

Synthesis of Cyclopentyl Carboxylic Acid Derivatives as Key Intermediates

Cyclopentanecarboxylic acid is the foundational building block that provides the cyclopentyl moiety. Several established methods exist for its synthesis. google.comorgsyn.orgbrainly.com

Favorskii Rearrangement: A classic and efficient method involves the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) using a strong base like sodium methoxide (B1231860) to yield methyl cyclopentanecarboxylate. orgsyn.org This ester can then be hydrolyzed to the desired carboxylic acid.

Oxidation of Cyclopentyl Derivatives: Cyclopentanol or cyclopentyl methanol (B129727) can be oxidized using strong oxidizing agents, such as Jones reagent (CrO₃ in H₂SO₄), to yield cyclopentanecarboxylic acid. brainly.comchegg.com

Grignard Reaction: The reaction of cyclopentylmagnesium bromide (a Grignard reagent) with carbon dioxide, followed by an acidic workup, provides a direct route to cyclopentanecarboxylic acid.

Table 1: Comparison of Synthetic Routes to Cyclopentanecarboxylic Acid

Starting Material Key Reagents Product Advantages
2-Chlorocyclohexanone Sodium Methoxide Methyl Cyclopentanecarboxylate Good yields, utilizes a ring contraction reaction. orgsyn.org
Cyclopentanol Jones Reagent (CrO₃/H₂SO₄) Cyclopentanecarboxylic Acid Direct oxidation to the acid. brainly.com
Cyclopentyl Bromide Magnesium, Carbon Dioxide Cyclopentanecarboxylic Acid Classic Grignard synthesis, versatile.

These derivatives, particularly the acid or its corresponding ester, serve as the immediate precursors for the next stage of the synthesis. google.comwipo.int

Formation of Hydrazide and Thiohydrazide Precursors to the 1,3,4-Oxadiazole Core

The conversion of a carboxylic acid derivative into a hydrazide is a crucial step in building the oxadiazole precursor. The most common method involves the reaction of a carboxylic acid ester, such as methyl cyclopentanecarboxylate, with hydrazine hydrate (B1144303) (N₂H₄·H₂O). google.com This nucleophilic acyl substitution reaction typically proceeds in high yield by refluxing the reactants in an alcoholic solvent like ethanol (B145695) or n-butanol. google.com

Alternatively, starting from the carboxylic acid, it can first be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cyclopentanecarbonyl chloride readily reacts with hydrazine hydrate, often at lower temperatures, to form cyclopentanecarbohydrazide.

While less common for oxadiazole synthesis, thiohydrazides can also be prepared, typically by treating the hydrazide with a thionating agent like Lawesson's reagent.

Cyclization Strategies for the 1,3,4-Oxadiazole Ring System in this compound

The formation of the 1,3,4-oxadiazole ring is the key ring-forming step. This is generally achieved by the cyclodehydration of a 1,2-diacylhydrazine intermediate or by reacting an acylhydrazide with a suitable one-carbon electrophile followed by cyclization.

A widely used and robust method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of a 1,2-diacylhydrazine. nih.govjchemrev.comjchemrev.com In the context of this synthesis, cyclopentanecarbohydrazide can be acylated with a second carboxylic acid (or its derivative), and the resulting diacylhydrazine is then cyclized.

A common and powerful dehydrating agent for this transformation is phosphorus oxychloride (POCl₃). nih.gov The reaction typically involves heating the acylhydrazide precursor with the carboxylic acid in an excess of POCl₃, which also serves as the solvent. nih.gov The mechanism involves the activation of the amide carbonyl groups by POCl₃, facilitating intramolecular nucleophilic attack by the other amide oxygen, followed by elimination to form the stable aromatic oxadiazole ring. Other dehydrating agents like polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) can also be employed. researchgate.netnih.gov

Modern synthetic chemistry often favors one-pot procedures that improve efficiency and reduce waste. Several such methods have been developed for 1,3,4-oxadiazole synthesis. researchgate.netnih.govutexas.eduorganic-chemistry.orgresearchgate.net These methods often start directly from a carboxylic acid and a hydrazide, combining the coupling and cyclization steps.

HATU/Burgess Reagent System: A mild and efficient one-pot protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to form the diacylhydrazide intermediate in situ from a carboxylic acid and an acylhydrazide. Subsequent addition of the Burgess reagent acts as a dehydrating agent to effect cyclization at room temperature, tolerating a wide variety of functional groups. researchgate.netutexas.edu

NIITP-Mediated Synthesis: Another one-pot strategy involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP). nih.govorganic-chemistry.org This forms an intermediate that can be readily cyclized, providing a versatile route to 2,5-disubstituted 1,3,4-oxadiazoles from feedstock carboxylic acids. nih.gov

Table 2: Selected Cyclization Strategies for 1,3,4-Oxadiazole Formation

Method Key Reagents Precursors Conditions
Classical Cyclodehydration POCl₃, PPA, or SOCl₂ Acylhydrazide + Carboxylic Acid High Temperature, Reflux nih.govjchemrev.com
HATU/Burgess Protocol HATU, Burgess Reagent Carboxylic Acid + Acylhydrazide Room Temperature researchgate.netutexas.edu
NIITP Method NIITP Carboxylic Acid 80 °C nih.govorganic-chemistry.org
Oxidative Cyclization I₂, K₂CO₃ Acylhydrazone (from Aldehyde + Hydrazide) Transition metal-free jchemrev.com

These methods would be used to synthesize the 5-cyclopentyl-1,3,4-oxadiazole intermediate, which is then carried forward to the final bromination step.

Regioselective Bromination Techniques for this compound

The final step is the introduction of a bromine atom at the C2 position of the 5-cyclopentyl-1,3,4-oxadiazole ring. Direct electrophilic bromination of the C-H bond can be challenging. A more reliable and regioselective method is to first install a functional group that can be readily converted to a bromine atom, such as an amino group.

A well-established route for this type of transformation is a Sandmeyer-type reaction. This involves the synthesis of 2-amino-5-cyclopentyl-1,3,4-oxadiazole as the immediate precursor. This amino-oxadiazole can be synthesized by the cyclization of a thiosemicarbazide (B42300) intermediate. nih.gov

The key bromination sequence is as follows:

Diazotization: The 2-amino-5-cyclopentyl-1,3,4-oxadiazole is treated with a nitrite (B80452) source, such as tert-butyl nitrite or sodium nitrite in an acidic medium, to form an in situ diazonium salt.

Halogenation: The diazonium salt is then reacted with a copper(II) bromide (CuBr₂) source. chemicalbook.com This results in the displacement of the diazonium group (as N₂ gas) and the installation of the bromine atom specifically at the C2 position, yielding the final product, This compound . chemicalbook.com This method provides excellent regioselectivity, as the position of the bromine is dictated by the initial placement of the amino group.

Direct Halogenation Strategies

The direct electrophilic bromination of the 1,3,4-oxadiazole ring presents a significant challenge. The inherent electronic nature of the 1,3,4-oxadiazole nucleus, characterized by the presence of two electron-withdrawing nitrogen atoms, renders it electron-deficient. This deactivation of the heterocyclic ring makes it substantially less susceptible to attack by electrophiles, including molecular bromine (Br₂). Consequently, direct bromination reactions on an unsubstituted or alkyl-substituted 1,3,4-oxadiazole core are generally not favored and are seldom reported in the literature.

Attempts at direct bromination would likely necessitate harsh reaction conditions, such as the use of a strong Lewis acid catalyst in conjunction with a potent brominating agent. However, such conditions could lead to undesired side reactions or decomposition of the starting material. The energy barrier for electrophilic substitution on the electron-poor oxadiazole ring is typically high, making this a less viable synthetic strategy for obtaining this compound in high yield and purity.

Post-Cyclization Bromine Introduction via Halogen Exchange or Diazotization

Given the difficulties associated with direct bromination, the introduction of the bromine atom after the formation of the 5-cyclopentyl-1,3,4-oxadiazole ring is a more practical and widely employed approach. This can be achieved through two primary methods: halogen exchange or the diazotization of a 2-amino precursor.

Halogen Exchange:

The Finkelstein reaction and its aromatic variants provide a basis for halogen exchange, where one halogen atom is replaced by another. In the context of synthesizing this compound, a precursor such as 2-chloro- or 2-iodo-5-cyclopentyl-1,3,4-oxadiazole could potentially be converted to the desired bromo-derivative. This transformation is typically carried out using a source of bromide ions, such as sodium bromide (NaBr) or copper(I) bromide (CuBr), often in a suitable polar aprotic solvent. The success of this reaction is contingent on the relative reactivities of the leaving and incoming halogens and the specific reaction conditions employed. For aromatic and heteroaromatic systems, copper-catalyzed halogen exchange reactions have proven to be effective.

Diazotization:

A more common and effective method for the synthesis of 2-bromo-1,3,4-oxadiazoles is through the diazotization of a 2-amino-1,3,4-oxadiazole precursor, a process analogous to the Sandmeyer reaction. This multi-step process begins with the synthesis of the key intermediate, 5-cyclopentyl-1,3,4-oxadiazol-2-amine (B1357718).

The synthesis of this amino precursor can be achieved by the cyclization of cyclopentanecarbohydrazide with cyanogen (B1215507) bromide (CNBr). Cyclopentanecarbohydrazide is itself prepared from the corresponding cyclopentanecarboxylic acid or its ester via reaction with hydrazine hydrate.

Once 5-cyclopentyl-1,3,4-oxadiazol-2-amine is obtained, it undergoes diazotization in the presence of a nitrite source, such as tert-butyl nitrite or sodium nitrite, and an acid. The resulting diazonium salt is highly reactive and is immediately treated with a bromide source, typically copper(II) bromide (CuBr₂), to yield this compound. A specific example for a similar transformation involves the treatment of 5-methyl-1,3,4-oxadiazol-2-amine (B1270889) with tert-butyl nitrite and CuBr₂ in acetonitrile (B52724) at elevated temperatures to afford 2-bromo-5-methyl-1,3,4-oxadiazole. chemicalbook.com

Optimization of Reaction Conditions and Process Development for Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough optimization of reaction conditions and process development. The primary goals of such optimization are to maximize yield, ensure high purity of the final product, minimize costs, and maintain a safe and environmentally responsible process.

For the diazotization route, several parameters can be optimized. The choice of diazotizing agent, acid, solvent, and temperature can significantly impact the efficiency of the reaction. For instance, the use of different nitrite sources or copper salts can be explored to improve yields and reduce reaction times. The concentration of reactants and the order of addition are also critical variables that need to be carefully controlled.

Process analytical technology (PAT) can be employed to monitor the reaction in real-time, allowing for better control over critical process parameters. This can involve techniques such as in-situ infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC) to track the consumption of starting materials and the formation of the product and any byproducts.

For scalable synthesis, considerations must also be given to the work-up and purification procedures. The development of an efficient extraction and crystallization protocol is crucial for isolating the product in high purity and minimizing solvent waste. The use of continuous flow reactors is another avenue for process intensification, which can offer improved heat and mass transfer, better safety profiles, and more consistent product quality compared to traditional batch processing. rsc.org

Below is a table summarizing key parameters for optimization in the synthesis of this compound via the diazotization pathway.

ParameterVariableGoal
Diazotization Step
Nitrite Sourcetert-Butyl nitrite, Sodium nitriteMaximize diazonium salt formation, minimize side reactions
AcidHydrobromic acid, Sulfuric acidFacilitate diazotization, provide bromide counter-ion
SolventAcetonitrile, Water, Acetic acidEnsure solubility of reactants, facilitate reaction
Temperature0-65°CControl reaction rate and stability of diazonium salt
Bromination Step
Bromide SourceCopper(II) bromide, Sodium bromideEfficiently trap the diazonium salt to form the bromo product
Catalyst(if applicable)Increase reaction rate and yield
Work-up & Purification
Extraction SolventEthyl acetate (B1210297), DichloromethaneEfficiently extract the product from the aqueous phase
Crystallization SolventEthanol, Hexane/Ethyl acetate mixturesObtain high purity crystalline product

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering the atom economy of the reactions, minimizing the use of hazardous reagents and solvents, and improving energy efficiency.

In the context of halogenation, traditional methods often employ molecular bromine, which is highly toxic and corrosive. acsgcipr.org Green alternatives focus on the use of safer brominating agents and more environmentally benign reaction conditions. For instance, the use of bromide salts in combination with an oxidant, such as hydrogen peroxide, in an aqueous medium can be a greener approach to generate the brominating species in situ. acs.org This avoids the handling and transportation of bulk molecular bromine. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are also considered greener alternatives to molecular bromine. elsevierpure.com

The principles of atom economy are also important. The diazotization route, while effective, generates nitrogen gas as a byproduct. While nitrogen is innocuous, reactions with higher atom economy are always preferable from a green chemistry perspective.

The following table outlines some green chemistry considerations for the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Prevention Design synthetic routes to minimize waste generation.
Atom Economy Select reactions that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Avoid the use of highly toxic reagents like molecular bromine. Utilize safer alternatives such as bromide/oxidant systems or DBDMH. acs.orgelsevierpure.com
Safer Solvents and Auxiliaries Replace hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. semanticscholar.org
Design for Energy Efficiency Employ energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption.
Use of Renewable Feedstocks If possible, source starting materials from renewable resources.
Reduce Derivatives Minimize the use of protecting groups to reduce the number of synthetic steps and waste.
Catalysis Utilize catalytic reagents in place of stoichiometric reagents to improve efficiency and reduce waste.

By integrating these principles into the process development, the synthesis of this compound can be made more sustainable and environmentally friendly.

Mechanistic Investigations of Reactions Involving 2 Bromo 5 Cyclopentyl 1,3,4 Oxadiazole

Nucleophilic Aromatic Substitution (SNAr) Pathways at the C-2 Position of 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient five-membered heterocycle, a characteristic that renders the carbon atoms of the ring susceptible to nucleophilic attack. researchgate.netisca.me The presence of a bromine atom, a competent leaving group, at the C-2 position further facilitates these reactions. The SNAr mechanism in this context typically proceeds via a two-step addition-elimination sequence. A nucleophile first attacks the C-2 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. Subsequently, the bromide ion is expelled, restoring the aromaticity of the oxadiazole ring and yielding the substituted product.

The C-2 position of 2-bromo-substituted 1,3,4-oxadiazoles readily reacts with a variety of nucleophiles. This reactivity is a cornerstone for the elaboration of the oxadiazole core.

S-based Nucleophiles: Thiolates are particularly effective nucleophiles in SNAr reactions with 2-bromo-1,3,4-oxadiazoles. For instance, the reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with various bromo-compounds proceeds readily. who.intnih.gov In the case of this compound, treatment with a thiol (R-SH) in the presence of a base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) would lead to the formation of the corresponding 2-thioether derivative.

N-based Nucleophiles: Amines, both primary and secondary, can serve as effective nucleophiles to displace the bromide at the C-2 position. These reactions often require elevated temperatures to proceed efficiently. The reaction of this compound with an amine (R1R2NH) would yield the corresponding 2-amino-5-cyclopentyl-1,3,4-oxadiazole. The choice of solvent and the potential need for a non-nucleophilic base to neutralize the generated HBr are critical considerations for optimizing reaction yields.

O-based Nucleophiles: Alkoxides and phenoxides (O-based nucleophiles) can also displace the C-2 bromine. These reactions are typically carried out under basic conditions, for example, by treating an alcohol or phenol (B47542) with a strong base like sodium hydride to generate the corresponding nucleophilic alkoxide or phenoxide in situ. Subsequent reaction with the bromo-oxadiazole substrate furnishes the 2-alkoxy or 2-aryloxy product.

Table 1: Representative SNAr Reactions at the C-2 Position

Nucleophile Type Example Nucleophile Product Type Typical Conditions
S-based Ethanethiol (EtSH) 2-(Ethylthio)-5-cyclopentyl-1,3,4-oxadiazole NaH, DMF, 0 °C to rt
N-based Piperidine 2-(Piperidin-1-yl)-5-cyclopentyl-1,3,4-oxadiazole K₂CO₃, Acetonitrile (B52724), 80 °C
O-based Sodium Phenoxide (PhONa) 2-Cyclopentyl-5-phenoxy-1,3,4-oxadiazole DMF, 100 °C

The efficiency and selectivity of SNAr reactions on the this compound scaffold are governed by both steric and electronic factors.

Electronic Effects: The inherent electron-withdrawing nature of the 1,3,4-oxadiazole ring is the primary driver for the feasibility of SNAr at the C-2 position. The cyclopentyl group at the C-5 position is an alkyl substituent, which is generally considered to be weakly electron-donating through an inductive effect. Compared to an aryl or electron-withdrawing group at the C-5 position, the cyclopentyl group might slightly decrease the electrophilicity of the C-2 carbon. However, this deactivating effect is generally modest, and the ring remains sufficiently activated for reactions with a broad range of nucleophiles.

Steric Effects: The cyclopentyl group is located at the C-5 position, which is remote from the C-2 reaction center. Consequently, it exerts a minimal steric influence on the approaching nucleophile. The accessibility of the C-2 position is largely unimpeded, allowing for reactions with both small and relatively bulky nucleophiles. The primary steric considerations would arise from the nucleophile itself; highly hindered nucleophiles may exhibit reduced reaction rates.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for functionalizing this compound, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net These reactions typically employ palladium catalysts and have become indispensable tools in modern organic synthesis.

The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.org For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C-2 position. researchgate.net

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the oxadiazole, forming a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base (e.g., K₂CO₃, Cs₂CO₃).

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Boronic Acid Partner Catalyst Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 2-Cyclopentyl-5-phenyl-1,3,4-oxadiazole
Thiophene-2-boronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane 2-Cyclopentyl-5-(thiophen-2-yl)-1,3,4-oxadiazole
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ THF/H₂O 2-Cyclopentyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole

To introduce unsaturation at the C-2 position, Sonogashira and Heck couplings are the preferred methods.

Sonogashira Coupling: This reaction couples the 2-bromo-oxadiazole with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding a 2-alkynyl-1,3,4-oxadiazole. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine), which also serves as the solvent. nih.govnih.gov

Heck Coupling: The Heck reaction forms a C-C bond between the 2-bromo-oxadiazole and an alkene. This palladium-catalyzed process typically requires a phosphine (B1218219) ligand and a base to proceed. The reaction results in the formation of a 2-alkenyl-1,3,4-oxadiazole, providing a route to vinyl-substituted heterocycles.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. libretexts.org It is a powerful alternative to classical SNAr methods for aminating aryl and heteroaryl halides, often proceeding under milder conditions and with a broader substrate scope. researchgate.net

The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) would yield the corresponding 2-amino-substituted oxadiazole. The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition of the Pd(0) catalyst to the C-Br bond, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org

Kumada, Negishi, and Stille Coupling Applications

The bromine atom at the 2-position of the 1,3,4-oxadiazole ring serves as a versatile handle for carbon-carbon bond formation through various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures. For this compound, the general mechanistic pathways of Kumada, Negishi, and Stille couplings are applicable, allowing for the introduction of a wide range of organic substituents.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (R-MgBr) as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgnih.gov The catalytic cycle is generally understood to involve the oxidative addition of the bromo-oxadiazole to the low-valent metal center (M(0)), followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The key steps in the proposed mechanism for this compound are:

Oxidative Addition: The active M(0) catalyst (e.g., Ni(0) or Pd(0)) inserts into the C-Br bond of the oxadiazole ring to form a M(II) complex.

Transmetalation: The organic group (R) from the Grignard reagent displaces the bromide on the metal center.

Reductive Elimination: The two organic groups on the metal center are coupled, forming the final product and regenerating the M(0) catalyst.

Table 1: Hypothetical Kumada Coupling Reactions of this compound
Grignard Reagent (R-MgBr)CatalystPotential Product
Methylmagnesium bromideNiCl₂(dppe)2-Methyl-5-cyclopentyl-1,3,4-oxadiazole
Phenylmagnesium bromidePd(PPh₃)₄2-Phenyl-5-cyclopentyl-1,3,4-oxadiazole
Vinylmagnesium bromideNiCl₂(dppp)2-Vinyl-5-cyclopentyl-1,3,4-oxadiazole

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. wikipedia.org The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. youtube.com

The proposed catalytic cycle for this compound is as follows:

Oxidative Addition: A Pd(0) or Ni(0) species inserts into the C-Br bond of the oxadiazole.

Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group to the metal complex, with the zinc halide formed as a byproduct. Additives like lithium salts can break up zinc aggregates and facilitate this step.

Reductive Elimination: The desired C-C bond is formed, releasing the product and regenerating the active catalyst.

Table 2: Hypothetical Negishi Coupling Reactions of this compound
Organozinc Reagent (R-ZnX)CatalystPotential Product
Ethylzinc chloridePd(PPh₃)₄2-Ethyl-5-cyclopentyl-1,3,4-oxadiazole
(Thiophen-2-yl)zinc bromideNi(acac)₂2-(Thiophen-2-yl)-5-cyclopentyl-1,3,4-oxadiazole
Allylzinc bromidePd₂(dba)₃ / SPhos2-Allyl-5-cyclopentyl-1,3,4-oxadiazole

Stille Coupling

The Stille coupling reaction pairs the organohalide with an organostannane (organotin) reagent, catalyzed by palladium. thermofisher.comjk-sci.com Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, allowing for a broad range of functional groups. thermofisher.comjk-sci.com The established mechanism involves the standard catalytic cycle. nrochemistry.com

The mechanistic steps for the Stille coupling of this compound are:

Oxidative Addition: The active Pd(0) catalyst adds to the bromo-oxadiazole, forming a Pd(II) intermediate.

Transmetalation: The organostannane reagent (R-SnBu₃) exchanges its organic group with the bromide on the palladium center. This step is often the rate-determining step.

Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated to continue the cycle.

Table 3: Hypothetical Stille Coupling Reactions of this compound
Organostannane Reagent (R-SnBu₃)CatalystPotential Product
Tributyl(vinyl)stannanePd(PPh₃)₄2-Vinyl-5-cyclopentyl-1,3,4-oxadiazole
Tributyl(phenyl)stannanePdCl₂(PPh₃)₂2-Phenyl-5-cyclopentyl-1,3,4-oxadiazole
(Furan-2-yl)tributylstannanePd(OAc)₂ / P(o-tolyl)₃2-(Furan-2-yl)-5-cyclopentyl-1,3,4-oxadiazole

Electrophilic Substitution Reactions on the Cyclopentyl Moiety

Direct electrophilic substitution on the cyclopentyl ring of this compound is challenging due to the electronic nature of the oxadiazole ring. The 1,3,4-oxadiazole nucleus is a strongly electron-withdrawing group. mdpi.comresearchgate.net This property deactivates the attached cyclopentyl ring towards electrophilic attack by pulling electron density away from it. libretexts.orgmasterorganicchemistry.com Consequently, reactions like Friedel-Crafts alkylation or acylation, which typically require electron-rich aromatic or aliphatic systems, are not expected to proceed under standard conditions. wikipedia.orglibretexts.orglibretexts.org

For an electrophilic substitution to occur on the cyclopentyl moiety, harsh reaction conditions and a potent electrophile would likely be necessary. The reaction would proceed via the generation of a carbocation on the cyclopentyl ring, which is a high-energy intermediate. The deactivating effect of the oxadiazole ring would further destabilize this carbocation, making its formation thermodynamically and kinetically unfavorable.

A potential, albeit difficult, transformation could be free-radical halogenation. This reaction does not proceed through a carbocationic intermediate in the same way as electrophilic addition but rather via a radical chain mechanism.

Table 4: Potential Electrophilic/Radical Substitution on the Cyclopentyl Moiety
ReagentConditionsReaction TypeHypothetical Product(s)
Br₂UV light, heatRadical Halogenation2-Bromo-5-(bromocyclopentyl)-1,3,4-oxadiazole (mixture of isomers)
N-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN), CCl₄, heatRadical Halogenation2-Bromo-5-(bromocyclopentyl)-1,3,4-oxadiazole (mixture of isomers)
Alkyl halide / AlCl₃-Friedel-Crafts AlkylationReaction not expected to occur

Ring-Opening and Rearrangement Reactions of the 1,3,4-Oxadiazole Nucleus Initiated by the Bromine Atom

While the 1,3,4-oxadiazole ring is generally stable, its transformation can be induced by strategic functionalization. A potential pathway for ring-opening or rearrangement initiated at the bromine atom involves a metal-halogen exchange. This reaction would replace the bromine with a metal (typically lithium), creating a highly reactive organometallic intermediate.

This process, known as lithiation, would generate 2-lithio-5-cyclopentyl-1,3,4-oxadiazole. The resulting species is a potent nucleophile and base. Intramolecularly, the lithiated carbon could, in principle, attack one of the nitrogen atoms or the oxygen atom of the oxadiazole ring. Such an attack, however, is speculative and would lead to a strained, unstable intermediate. A more plausible fate for the lithiated intermediate would be reaction with an external electrophile.

A hypothetical sequence leading to a rearrangement could be:

Metal-Halogen Exchange: Treatment of this compound with an organolithium reagent (e.g., n-butyllithium) at low temperature would lead to the formation of 2-lithio-5-cyclopentyl-1,3,4-oxadiazole.

Ring-Opening (Hypothetical): The highly reactive lithiated intermediate could undergo a complex fragmentation. One theoretical pathway might involve cleavage of the O-C2 bond, generating a cyanamide-like species. This type of reaction is not well-documented for simple 2-halo-1,3,4-oxadiazoles and remains a theoretical possibility.

Rearrangement to Triazole: A more established rearrangement for oxadiazoles (B1248032) involves their conversion to other heterocycles like triazoles or thiadiazoles upon reaction with appropriate nucleophiles (e.g., amines or sulfur sources), although this is not directly initiated by the bromine atom itself.

Given the stability of the 1,3,4-oxadiazole ring, such bromine-initiated ring-opening reactions are not common and would require specific and likely harsh conditions to overcome the aromatic stabilization of the heterocyclic core.

Radical Chemistry of this compound

The carbon-bromine bond in this compound can participate in radical reactions. A primary example is radical dehalogenation, where the bromine atom is replaced by a hydrogen atom. wikipedia.org This transformation typically proceeds via a radical chain mechanism. organic-chemistry.org

The key mechanistic steps are:

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating or UV irradiation to generate initial radicals.

Propagation:

A radical abstractor, often from a tin or silicon hydride, generates a tributyltin or tris(trimethylsilyl)silyl radical.

This radical abstracts the bromine atom from the oxadiazole, forming a 5-cyclopentyl-1,3,4-oxadiazol-2-yl radical.

This heteroaryl radical then abstracts a hydrogen atom from the hydride source (e.g., Bu₃SnH), yielding the dehalogenated product and regenerating the tin or silicon radical to continue the chain. organic-chemistry.org

This process, known as reductive dehalogenation, is an effective method for removing halogen atoms. organic-chemistry.org The relative weakness of the C-Br bond compared to C-Cl or C-F bonds makes this reaction particularly feasible for bromo-substituted compounds. wikipedia.org

Table 5: Potential Radical Dehalogenation of this compound
ReagentsConditionsHydrogen SourceProduct
Bu₃SnH, AIBN (cat.)Toluene, refluxTributyltin hydride2-Cyclopentyl-1,3,4-oxadiazole
(TMS)₃SiH, AIBN (cat.)Benzene, refluxTris(trimethylsilyl)silane2-Cyclopentyl-1,3,4-oxadiazole
H₃PO₂ / NaHCO₃, AIBN (cat.)Dioxane/H₂O, heatHypophosphorous acid2-Cyclopentyl-1,3,4-oxadiazole

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Cyclopentyl 1,3,4 Oxadiazole

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole, HRMS would be utilized to confirm its molecular formula, C₇H₉BrN₂O.

The analysis, typically performed using electrospray ionization (ESI), would yield the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. A key feature in the spectrum would be the isotopic pattern characteristic of bromine. Due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), the spectrum would exhibit two major peaks of almost equal intensity separated by two mass units: one for the ion containing ⁷⁹Br and one for the ion containing ⁸¹Br. The precise measured m/z values of these isotopic peaks would be compared against the calculated theoretical values to confirm the elemental formula with a high degree of confidence, typically within a mass accuracy of ±5 ppm. This technique provides definitive evidence for the presence and number of bromine atoms in the molecule. nih.govbeilstein-journals.orgnih.gov

Table 1: Expected HRMS Data for this compound
Ion FormulaCalculated m/zExpected m/z
[C₇H₁₀⁷⁹BrN₂O]⁺217.0026~217.0026 ± 0.0011
[C₇H₁₀⁸¹BrN₂O]⁺219.0005~219.0005 ± 0.0011

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Multiplicity

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the cyclopentyl group. The methine proton (H-1') directly attached to the oxadiazole ring would appear as the most downfield signal of the group due to the deshielding effect of the heteroaromatic ring, likely as a multiplet or quintet around δ 3.2-3.5 ppm. The eight methylene (B1212753) protons (H-2', H-3', H-4', H-5') of the cyclopentyl ring would produce complex, overlapping multiplets in the upfield aliphatic region, expected between δ 1.6 and 2.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The two carbons of the 1,3,4-oxadiazole (B1194373) ring are expected to resonate in the downfield region, typically between δ 160-166 ppm. nih.govnih.gov The carbon atom C2, bonded to the electronegative bromine, would likely be found at a different chemical shift than the C5 carbon, which is attached to the cyclopentyl group. The cyclopentyl group itself would show three distinct signals: one for the methine carbon (C-1') and two for the methylene carbons (C-2'/5' and C-3'/4') due to molecular symmetry.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
¹H NMR Data
Proton PositionExpected δ (ppm)MultiplicityIntegration
H-1' (CH)3.2 – 3.5m (quintet)1H
H-2'/3'/4'/5' (CH₂)1.6 – 2.2m8H
¹³C NMR Data
Carbon PositionExpected δ (ppm)Notes
C2 (C-Br)~160 – 165Oxadiazole ring carbon
C5 (C-Cyclopentyl)~162 – 166Oxadiazole ring carbon
C-1' (CH)~32 – 36Cyclopentyl methine
C-2'/5' (CH₂)~30 – 34Cyclopentyl methylene
C-3'/4' (CH₂)~25 – 28Cyclopentyl methylene

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle provided by 1D NMR.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show cross-peaks connecting the methine proton (H-1') to the adjacent methylene protons (H-2'/5'), and further correlations between the various methylene protons, thereby confirming the integrity of the cyclopentyl ring system. ipb.ptsdsu.eduyoutube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would be used to definitively assign the carbon signals of the cyclopentyl group by linking them to their corresponding, already-assigned proton signals. ipb.ptsdsu.eduethz.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to connecting different fragments of the molecule by showing correlations between protons and carbons over two or three bonds. The most critical correlation would be a cross-peak between the methine proton of the cyclopentyl ring (H-1') and the C5 carbon of the oxadiazole ring. This observation would provide unambiguous evidence for the attachment of the cyclopentyl substituent to the C5 position of the heterocyclic core. ipb.ptsdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. While less critical for this relatively simple acyclic structure, a NOESY spectrum could help confirm the conformation of the cyclopentyl ring by showing through-space interactions between its protons. ipb.ptethz.ch

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the key vibrational modes would be those associated with the oxadiazole ring and the cyclopentyl substituent. who.intnanobioletters.com

The IR spectrum would be expected to show characteristic stretching vibrations for the C=N bond of the oxadiazole ring in the 1610–1650 cm⁻¹ region. The C-O-C stretching vibration of the ring is typically observed around 1020–1070 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopentyl group would appear as strong bands in the 2850–2960 cm⁻¹ range. The C-Br stretch is expected to appear in the fingerprint region, typically below 600 cm⁻¹, which can sometimes be difficult to assign definitively. researchgate.netnist.gov Raman spectroscopy would provide complementary data, particularly for the symmetric vibrations of the heterocyclic ring.

Table 3: Expected IR and Raman Vibrational Frequencies
Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)
C-H stretch (aliphatic)Cyclopentyl2850 – 2960
C=N stretchOxadiazole Ring1610 – 1650
C-O-C stretchOxadiazole Ring1020 – 1070
C-Br stretchBromo-substituent500 – 600

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

While no crystal structure for this compound has been reported, X-ray crystallography remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. If suitable single crystals could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the 1,3,4-oxadiazole ring, a characteristic feature of this heterocycle. acs.org It would also reveal the exact conformation of the cyclopentyl ring and its orientation relative to the oxadiazole core. Furthermore, crystallographic analysis elucidates the packing of molecules within the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding or π-π stacking that dictate the solid-state architecture. Data obtained from such an analysis would include the crystal system, space group, and unit cell dimensions, providing a definitive structural proof. nanobioletters.comnih.govluxembourg-bio.com

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the heterocyclic 1,3,4-oxadiazole ring.

The spectrum is expected to show absorption bands corresponding to π → π* electronic transitions within the conjugated system of the oxadiazole ring. nih.govnih.gov The cyclopentyl group, being a saturated alkyl substituent, does not participate in conjugation and is not expected to significantly influence the position of the absorption maximum (λₘₐₓ). Therefore, the λₘₐₓ for this compound would likely be similar to that of other 2,5-dialkyl-1,3,4-oxadiazoles. The λₘₐₓ is expected to be in the ultraviolet region, likely between 220 and 280 nm, which is characteristic for this class of heterocycles. researchgate.netresearchgate.net

Table of Mentioned Compounds

Table 4: List of Chemical Compounds Mentioned
Compound Name
This compound

Advanced Chiroptical Spectroscopy for Enantiomeric Forms

The applicability of advanced chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is contingent upon the existence of chirality in a molecule. A compound must possess enantiomeric forms, which are non-superimposable mirror images of each other, to exhibit chiroptical activity.

Consequently, this compound is an achiral compound and does not exist as enantiomers. Therefore, the study of its enantiomeric forms through advanced chiroptical spectroscopy is not applicable. There are no reported data or research findings related to the chiroptical properties of this specific compound, as it does not exhibit such phenomena.

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Cyclopentyl 1,3,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and optimizing the molecular geometry of organic molecules like 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.

These calculations would reveal key geometric parameters. For instance, the bond lengths and angles within the 1,3,4-oxadiazole (B1194373) ring are influenced by the electronic effects of the bromo and cyclopentyl substituents. The C-Br bond length and the bond connecting the cyclopentyl group to the oxadiazole ring would be determined. The planarity of the oxadiazole ring and the preferred orientation of the cyclopentyl group relative to the ring can also be elucidated. The electronic properties, such as the dipole moment and the distribution of electron density, can be mapped, providing insights into the molecule's polarity and reactive sites.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

Parameter Predicted Value
C2-N3 Bond Length (Å) 1.38
N3-N4 Bond Length (Å) 1.40
C5-O1 Bond Length (Å) 1.37
C2-Br Bond Length (Å) 1.89

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Validation

Theoretical calculations can predict spectroscopic data that are crucial for the experimental identification and characterization of this compound.

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts. The calculations would show distinct signals for the protons and carbons of the cyclopentyl group and the carbons of the oxadiazole ring. The chemical shift of the carbon atom attached to the bromine would be particularly noteworthy.

IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. This would help in identifying characteristic vibrational modes, such as the C=N stretching of the oxadiazole ring, the C-Br stretching frequency, and the various C-H stretching and bending vibrations of the cyclopentyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This provides information about the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. These simulations would be particularly useful for exploring the conformational flexibility of the cyclopentyl ring. The cyclopentyl group can adopt various puckered conformations, such as the envelope and twist forms, and MD simulations can reveal the energy barriers between these conformations and their relative populations at a given temperature.

Furthermore, MD simulations of the molecule in a solvent or in a condensed phase can be used to study intermolecular interactions. These simulations can predict how molecules of this compound might pack in a solid state or how they interact with solvent molecules, which is important for understanding its physical properties like solubility and melting point.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Theoretical methods are invaluable for studying the reactivity of this compound and elucidating potential reaction mechanisms. For instance, the nucleophilic substitution of the bromine atom is a likely reaction. Computational chemists can model this reaction by identifying the transition state structure.

A transition state search would locate the highest energy point along the reaction pathway. Subsequent Intrinsic Reaction Coordinate (IRC) analysis can then be performed. An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactants and products, thereby confirming that the identified transition state correctly links the desired species and providing a detailed picture of the reaction mechanism at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling Using Theoretical Descriptors

While specific biological activities of this compound are not reported, QSAR modeling could be hypothetically applied if a series of similar compounds with known activities were available. In such a study, various theoretical descriptors for this compound would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature.

These descriptors would then be used to build a mathematical model that correlates the structural features of the molecules with their biological activity. This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Table 2: Examples of Theoretical Descriptors for QSAR Studies (Illustrative)

Descriptor Type Example
Electronic HOMO Energy, LUMO Energy, Dipole Moment
Steric Molecular Weight, Molar Volume, Surface Area

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

For this compound, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the oxadiazole ring and the bromine atom, indicating its propensity to act as an electron donor in reactions. The LUMO, on the other hand, would likely be centered on the oxadiazole ring, particularly the carbon atom attached to the bromine, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Exploration of Biological Activities and Mechanistic Insights of 2 Bromo 5 Cyclopentyl 1,3,4 Oxadiazole Derivatives

Structure-Activity Relationship (SAR) Studies of 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole Analogs in Biological Systems

Structure-activity relationship studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 1,3,4-oxadiazole (B1194373) derivatives, modifications at the C2 and C5 positions of the heterocyclic ring are crucial in determining the potency and selectivity of their biological effects. nih.govnih.gov

The biological profile of 2,5-disubstituted 1,3,4-oxadiazoles is highly dependent on the nature of the substituents. Research on various analogs has demonstrated that both electronic and steric factors play a significant role in their activity. For instance, in the context of anticancer activity, the introduction of different aryl groups at the C5 position can lead to significant variations in cytotoxicity against different cancer cell lines. nih.gov Similarly, modifications to the substituent at the C2 position can modulate activity, as seen in studies where different aryl or alkyl groups are evaluated. jchemrev.com

Table 1. Illustrative SAR Data for Hypothetical 2-Bromo-5-R-1,3,4-oxadiazole Analogs Based on General Principles
CompoundR-Group (at C5)General Effect on In Vitro Activity (Hypothetical)Rationale Based on Analog Studies
Analog 1CyclopentylModerate to good activityProvides optimal lipophilicity for cell penetration and hydrophobic interactions.
Analog 2PhenylVariable activityAllows for potential π-π stacking interactions; activity is highly dependent on phenyl ring substitutions. nih.gov
Analog 34-MethoxyphenylPotentially enhanced activityElectron-donating groups can increase potency in certain biological systems. derpharmachemica.com
Analog 44-ChlorophenylPotentially enhanced activityElectron-withdrawing groups like halogens are often well-tolerated and can improve activity. nih.gov
Analog 5MethylLower activitySmaller alkyl groups may provide insufficient hydrophobic character for effective target binding compared to larger moieties like cyclopentyl.

The specific substituents of the parent compound, a bromine atom at C2 and a cyclopentyl group at C5, are expected to confer distinct properties that contribute to its biological activity.

Role of the Bromine Atom : Halogen atoms are frequently incorporated into bioactive molecules to enhance their potency. The presence of a bromine atom on the oxadiazole ring can increase the lipophilicity of the molecule, which may improve its ability to cross biological membranes. nih.gov Furthermore, bromine can act as a hydrogen bond acceptor and participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity. SAR studies on other oxadiazole series have shown that hydrophobic substituents, particularly halogens, are generally well-tolerated and can lead to improved antibacterial or anticancer activity. nih.govconicet.gov.ar For example, studies on certain 1,3,4-oxadiazole derivatives have indicated that the presence of bromo groups on attached aromatic rings resulted in high activity. mdpi.com

Role of the Cyclopentyl Moiety : The cyclopentyl group at the C5 position provides a distinct lipophilic and steric profile. This bulky, non-polar alkyl group can facilitate entry into cells and engage in van der Waals or hydrophobic interactions within the binding pockets of target proteins. In many classes of enzyme inhibitors, such hydrophobic moieties are crucial for occupying specific hydrophobic sub-pockets in the active site, leading to enhanced inhibitory potency. While direct studies on 5-cyclopentyl-1,3,4-oxadiazoles are limited, the general importance of alkyl and aryl substituents at this position for tuning biological activity is well-established. nih.govmdpi.com The size and conformation of the cyclopentyl ring may offer an optimal fit for specific biological targets compared to smaller alkyl groups or more flexible linear chains.

Target Identification and Validation Approaches (e.g., Enzyme Inhibition, Receptor Binding)

Derivatives of 1,3,4-oxadiazole are known to interact with a diverse range of biological targets, primarily enzymes and receptors, which underlies their therapeutic potential. jchemrev.comnih.gov Analogs of this compound could plausibly interact with similar targets.

Target identification for 1,3,4-oxadiazole derivatives has often involved screening against panels of known enzymes or receptors implicated in specific diseases. For example, various analogs have been identified as potent inhibitors of enzymes crucial for cell proliferation, inflammation, or microbial survival.

Enzyme Inhibition : Many 1,3,4-oxadiazole derivatives have been reported as inhibitors of various enzymes. These include cyclooxygenase (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. nih.govuomustansiriyah.edu.iq In the context of cancer, targets such as growth factor receptors (e.g., EGFR), tubulin, and enzymes involved in DNA regulation like telomerase and thymidylate synthase have been successfully inhibited by oxadiazole-containing compounds. nih.govnih.gov For infectious diseases, bacterial enzymes like penicillin-binding proteins (PBPs) have been identified as targets for certain oxadiazole antibiotics. nih.gov

Receptor Binding : Beyond enzyme inhibition, some 1,3,4-oxadiazole derivatives have shown affinity for specific receptors. For instance, certain analogs have been developed as ligands for the serotonin (B10506) 5-HT1A receptor, suggesting potential applications in neurological disorders. nih.gov This indicates that the oxadiazole scaffold can be adapted to fit into the binding sites of G-protein coupled receptors and other receptor families.

Table 2. Potential Biological Targets for this compound Analogs Based on Published Data for Related Compounds
Target ClassSpecific Target ExamplePotential Biological EffectReference
EnzymeCyclooxygenase (COX)Anti-inflammatory nih.gov
EnzymeEpidermal Growth Factor Receptor (EGFR)Anticancer nih.gov
EnzymeTubulinAnticancer (disruption of microtubule dynamics) nih.gov
EnzymePenicillin-Binding Proteins (PBPs)Antibacterial nih.gov
ReceptorSerotonin Receptor (5-HT1A)Antidepressant / Anxiolytic nih.gov
EnzymeMonoamine Oxidase B (MAO-B)Neuroprotective nih.gov

Mechanistic Pathways of Cellular and Molecular Action of this compound Derivatives

The biological activity of a compound is ultimately determined by its effect on cellular and molecular pathways. For 1,3,4-oxadiazole derivatives, a variety of mechanisms have been elucidated that link target engagement to a cellular response.

By inhibiting specific enzymes or binding to receptors, 1,3,4-oxadiazole derivatives can modulate critical signaling pathways.

Anticancer Pathways : In cancer cells, oxadiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest. researchgate.net For example, inhibition of tubulin polymerization by certain oxadiazole-2-thione derivatives leads to an arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis. nih.gov Other analogs that inhibit growth factor receptors block downstream signaling cascades like the PI3K/Akt and MAPK pathways, which are essential for cancer cell survival and proliferation. nih.gov

Anti-inflammatory Pathways : Derivatives that inhibit COX enzymes block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. nih.gov

The molecular basis for the activity of 1,3,4-oxadiazole derivatives lies in their specific interactions with the amino acid residues of their target biomolecules. Molecular docking and crystallography studies have provided detailed insights into these interactions.

The 1,3,4-oxadiazole ring itself, being an electron-deficient aromatic system, can participate in non-covalent interactions. Docking studies have revealed that the oxadiazole core can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. nih.gov

In vitro Cytotoxicity and Antiproliferative Activity in Cell Lines

Derivatives of 1,3,4-oxadiazoles have been extensively investigated for their potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. nih.govnih.gov While direct studies on this compound derivatives are not specified, the broader class of 1,3,4-oxadiazoles provides significant mechanistic insights into their antiproliferative effects.

The cytotoxic activity of these compounds is often attributed to their ability to interfere with crucial cellular processes required for cancer cell growth and proliferation. nih.gov Mechanistic studies have revealed that these derivatives can act as inhibitors of various enzymes, growth factors, and kinases that are pivotal in cancer progression. nih.govnih.gov

Key Mechanistic Targets:

Enzyme Inhibition: A primary mechanism for the anticancer activity of 1,3,4-oxadiazole derivatives is the inhibition of enzymes essential for cancer cell survival. nih.gov

Topoisomerases: Some derivatives have been shown to inhibit topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. iiarjournals.orgnih.gov By inhibiting this enzyme, the compounds can induce DNA damage and trigger apoptosis in cancer cells.

Thymidylate Synthase: Certain 1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. nih.gov Inhibition of this enzyme leads to the disruption of DNA synthesis and repair, ultimately causing cell death.

Histone Deacetylases (HDACs): The antitumor potency of some 1,3,4-oxadiazole derivatives is linked to their ability to inhibit histone deacetylases. nih.govnih.gov HDAC inhibitors can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis.

Growth Factor Receptor Inhibition:

VEGFR-2 Inhibition: Several 1,3,4-oxadiazole derivatives have been identified as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov By blocking VEGFR-2 signaling, these compounds can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

Induction of Apoptosis: Many 1,3,4-oxadiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This can occur through various pathways, including the modulation of the mitochondrial membrane potential. researchgate.net

Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating. nih.govresearchgate.net

The table below summarizes the antiproliferative activity and mechanistic targets of various 1,3,4-oxadiazole derivatives in different cancer cell lines.

Cell LineCancer TypeDerivative TypeMechanistic Target/Effect
MCF-7 Breast CancerHybrid Schiff bases, Thymidylate synthase inhibitorsAntiproliferative activity, Enzyme inhibition
HepG2 Liver CancerThymidylate synthase inhibitorsPotent enzyme inhibition
K562 LeukemiaGeneral 1,3,4-oxadiazole derivativesHigh inhibition rate
MDA-MB-231 Breast Cancer2,5-diaryl/heteroaryl-1,3,4-oxadiazolesInduction of apoptosis, Cell cycle perturbation
HT-29 Colon Cancer2,5-diaryl/heteroaryl-1,3,4-oxadiazolesReduced cell viability
A549 Lung CancerHybrid Schiff basesAntiproliferative activity

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral) and Resistance Mechanisms

The 1,3,4-oxadiazole scaffold is a constituent of numerous compounds exhibiting a broad spectrum of antimicrobial activities. jddtonline.infonih.govijpsjournal.com These derivatives have shown promise as antibacterial, antifungal, and antiviral agents, often displaying potency comparable or superior to existing drugs. nih.govmdpi.com

Antibacterial Activity: Derivatives of 1,3,4-oxadiazole have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.govgoums.ac.ir A key mechanism of their antibacterial action is the inhibition of bacterial topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV. nih.govmdpi.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov

Some derivatives have shown potent activity against clinically relevant strains such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Pseudomonas aeruginosa. nih.govnih.gov Furthermore, certain 1,3,4-oxadiazole compounds have been found to inhibit biofilm formation, a critical factor in chronic and persistent bacterial infections. nih.gov They can achieve this by downregulating the transcription of genes involved in biofilm development. nih.gov

Antifungal Activity: Several 1,3,4-oxadiazole derivatives have also been reported to possess antifungal properties against various pathogenic fungi. ijpsjournal.comgoums.ac.ir While the exact mechanisms are not always fully elucidated, their activity is often significant against strains like Aspergillus fumigatus, Aspergillus clavatus, and Candida albicans. ijpsjournal.com

Antiviral Activity: The 1,3,4-oxadiazole ring is present in some compounds with documented antiviral effects. mdpi.comarkat-usa.org For instance, the antiretroviral drug Raltegravir, used in the treatment of HIV, contains a 1,3,4-oxadiazole moiety. mdpi.com The antiviral mechanisms of these derivatives can vary widely depending on the specific viral target.

The table below provides an overview of the antimicrobial activities of 1,3,4-oxadiazole derivatives.

Activity TypeTarget MicroorganismDerivative TypeMechanistic Insight/Finding
Antibacterial S. aureus, P. aeruginosaQuinolone hybridsInhibition of DNA gyrase and topoisomerase IV
Antibacterial S. aureus (including MRSA)Various derivativesBactericidal activity, Inhibition of biofilm formation
Antibacterial E. coli, B. subtilisAmino derivatives, Naphthofuran moietyModerate to strong inhibitory effect
Antifungal A. fumigatus, C. albicansGeneral derivativesFungal inhibitory properties
Antiviral Human Immunodeficiency Virus (HIV)RaltegravirIntegrase inhibitor

Anti-inflammatory and Immunomodulatory Potential

Derivatives containing the 1,3,4-oxadiazole nucleus have been identified as having significant anti-inflammatory and immunomodulatory properties. jddtonline.infojchemrev.com Their mechanism of action is often linked to the inhibition of key enzymes and pathways involved in the inflammatory response. nih.gov

Anti-inflammatory Mechanisms: A proposed mechanism for the anti-inflammatory action of 1,3,4-oxadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.com The planar structure of the oxadiazole ring may facilitate binding to the active site of COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation. mdpi.com

Studies have also suggested that these compounds can exert their anti-inflammatory effects by targeting the lipopolysaccharide (LPS)-induced NF-κB signaling pathway. nih.gov By inhibiting this pathway, they can reduce the expression of pro-inflammatory genes and the production of inflammatory mediators like nitric oxide (NO) and certain cytokines. nih.gov In vitro assays have confirmed that some derivatives can inhibit heat-induced albumin denaturation, a common model for assessing anti-inflammatory activity. mdpi.comchula.ac.th

Immunomodulatory Effects: The immunomodulatory potential of oxadiazole derivatives has also been explored, with some compounds showing the ability to influence macrophage polarization. researchgate.netnih.gov Macrophages can exist in different activation states, with M1 macrophages being pro-inflammatory and M2 macrophages having anti-inflammatory and tissue repair functions. Certain 1,2,4-oxadiazole (B8745197) derivatives have been shown to polarize macrophages towards the M1 phenotype, which can be beneficial in the context of cancer immunotherapy by enhancing anti-tumor responses. nih.gov This suggests that 1,3,4-oxadiazole derivatives may also possess the ability to modulate immune cell function, although this area requires further investigation.

The table below highlights the anti-inflammatory and immunomodulatory mechanisms of oxadiazole derivatives.

ActivityMechanism/TargetEffect
Anti-inflammatory Inhibition of COX-2 enzymeReduced prostaglandin (B15479496) synthesis
Anti-inflammatory Inhibition of NF-κB signalingDecreased production of nitric oxide and pro-inflammatory cytokines
Anti-inflammatory Inhibition of protein denaturationStabilization of cellular membranes
Immunomodulatory Macrophage polarization (M1 phenotype)Enhancement of pro-inflammatory/anti-tumor immune responses

Other Biological Activities

Beyond their well-documented cytotoxic, antimicrobial, and anti-inflammatory properties, derivatives of 1,3,4-oxadiazole have been investigated for a range of other biological activities, demonstrating the versatility of this chemical scaffold.

α-Glucosidase Inhibition: Several 1,3,4-oxadiazole derivatives have emerged as potent inhibitors of α-glucosidase and α-amylase, enzymes that are crucial for carbohydrate digestion. nih.govipindexing.com Inhibition of these enzymes can delay the absorption of glucose, making it a viable strategy for managing postprandial hyperglycemia in type 2 diabetes. Kinetic studies have indicated that some of these compounds act as non-competitive, allosteric inhibitors of α-glucosidase. nih.gov This means they bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov

Nootropic Activity: There is emerging interest in 1,3,4-oxadiazole derivatives as potential nootropic agents, which are substances that may improve cognitive function. advancedresearchpublications.com The proposed mechanisms for their memory-enhancing effects include cholinergic modulation, antioxidant activity, and interaction with glutamatergic receptors involved in synaptic plasticity. advancedresearchpublications.comresearchgate.net In silico studies have suggested that these compounds may have neuroprotective potential, with some derivatives showing favorable interactions with targets relevant to neurodegenerative diseases like Alzheimer's. advancedresearchpublications.comadvancedresearchpublications.com

Antiplasmodial Activity: The 1,3,4-oxadiazole ring has also been incorporated into molecules with antimalarial properties. nih.govgoums.ac.ir While detailed mechanistic studies are less common in the provided search results, the presence of this scaffold in compounds active against Plasmodium species suggests it could be a valuable component in the design of new antiplasmodial drugs.

The table below summarizes these other biological activities and their associated mechanisms.

Biological ActivityTarget/EnzymeMechanistic Focus
α-Glucosidase Inhibition α-Glucosidase, α-AmylaseNon-competitive, allosteric inhibition
Nootropic Cholinergic system, Glutamatergic receptorsCholinergic modulation, Antioxidant activity
Antiplasmodial Plasmodium species(Not detailed in search results)

Advanced Applications and Future Research Directions of 2 Bromo 5 Cyclopentyl 1,3,4 Oxadiazole

2-Bromo-5-cyclopentyl-1,3,4-oxadiazole as a Versatile Building Block in Complex Chemical Synthesis

The 2-bromo-1,3,4-oxadiazole (B2720275) moiety is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. This allows for the introduction of various functional groups through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. In the hypothetical case of this compound, the bromine atom at the 2-position would serve as a synthetic handle for the construction of more complex molecules. The cyclopentyl group at the 5-position would contribute to the lipophilicity and steric profile of the resulting compounds.

Potential Synthetic Utility:

Reaction TypePotential ReactantPotential Product
Suzuki CouplingArylboronic acids2-Aryl-5-cyclopentyl-1,3,4-oxadiazoles
Stille CouplingOrganostannanes2-Alkyl/Aryl-5-cyclopentyl-1,3,4-oxadiazoles
Sonogashira CouplingTerminal alkynes2-Alkynyl-5-cyclopentyl-1,3,4-oxadiazoles
Buchwald-Hartwig AminationAmines2-Amino-5-cyclopentyl-1,3,4-oxadiazoles

These potential products could serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Integration into Materials Science for Functional Applications

1,3,4-Oxadiazole (B1194373) derivatives are known for their thermal stability, electron-deficient nature, and luminescence properties, making them attractive for applications in materials science.

Optoelectronic Materials (e.g., OLEDs, OPVs)

The 1,3,4-oxadiazole ring is a well-established electron-transporting and hole-blocking moiety in organic light-emitting diodes (OLEDs). By analogy, this compound could be a precursor for synthesizing materials for these applications. The bromo group would allow for the attachment of chromophoric or other functional units to tune the electronic and optical properties. The cyclopentyl group might enhance the solubility and film-forming properties of the resulting materials.

Polymer Chemistry and High-Performance Materials

Polymers incorporating the 1,3,4-oxadiazole ring in their backbone often exhibit high thermal stability and mechanical strength. This compound could potentially be used as a monomer in the synthesis of such polymers. For instance, it could undergo polycondensation reactions with suitable co-monomers to create poly(1,3,4-oxadiazole)s with tailored properties.

Development of Chemo-Sensors and Probes Utilizing the this compound Scaffold

The electron-deficient nature of the 1,3,4-oxadiazole ring makes it a suitable core for the development of fluorescent chemo-sensors. The bromo-substituent on the hypothetical this compound could be replaced with a receptor unit capable of binding to specific analytes (e.g., metal ions, anions, or neutral molecules). Upon binding, a change in the fluorescence properties of the molecule could be observed, allowing for the detection of the analyte.

Role in Catalyst Design or Ligand Development for Metal-Organic Frameworks

While less common, 1,3,4-oxadiazole derivatives can act as ligands in the construction of metal-organic frameworks (MOFs). The nitrogen atoms of the oxadiazole ring can coordinate to metal ions. The bromo- and cyclopentyl- groups on this compound could be further functionalized to introduce additional coordination sites or to modify the pore environment of the resulting MOF.

Advanced Analytical Method Development for Detection and Quantification (beyond basic identification)

The development of advanced analytical methods for the detection and quantification of a novel compound like this compound would be crucial for its study. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) would be essential for its sensitive and selective quantification in various matrices. Furthermore, nuclear magnetic resonance (NMR) spectroscopy would be the primary tool for its structural elucidation.

Hypothetical Analytical Parameters:

Analytical TechniquePotential Application
HPLC-MS/MSQuantification in biological or environmental samples
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile derivatives
¹H and ¹³C NMR SpectroscopyStructural confirmation and purity assessment
X-ray CrystallographyDetermination of the solid-state structure

It is important to reiterate that the information presented above is speculative and based on the known chemistry of related compounds. Further experimental research on this compound is required to validate these potential applications.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Quantitative Analysis

Chromatographic methods are fundamental for the purification and analysis of synthetic chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques used to determine the purity and quantity of a substance like this compound.

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a molecule like this compound, a reverse-phase HPLC method would likely be effective. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound would depend on its polarity; the cyclopentyl group imparts significant nonpolar character.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. This technique separates compounds in a gaseous state based on their boiling points and interactions with a stationary phase within a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about the mass-to-charge ratio, aiding in structural elucidation and confirmation. The applicability of GC-MS to this compound would depend on its thermal stability and volatility. The nature of the substituents on the heterocyclic ring significantly influences these properties and thus the compound's behavior under GC-MS conditions.

Currently, there are no published, detailed research findings or validated analytical methods specifically for the quantitative analysis or purity assessment of this compound using HPLC or GC-MS. Development of such methods would be a crucial first step in any further research involving this compound.

Table 1: Theoretical Chromatographic Analysis Parameters

This table is hypothetical and illustrates typical parameters that would be defined during method development, as specific data for the target compound is unavailable.

ParameterHPLCGC-MS
Column Type C18 Reverse-PhaseNon-polar (e.g., DB-5ms)
Mobile Phase/Carrier Gas Acetonitrile (B52724)/Water GradientHelium
Detection UV-Vis (Diode Array)Mass Spectrometry (EI)
Key Measurement Retention Time, Peak PurityRetention Time, Mass Spectrum

Electrochemical and Biosensor Applications

The electrochemical properties of heterocyclic compounds are of growing interest for developing new sensors and electronic materials. The 1,3,4-oxadiazole ring is an electron-deficient system, which can impart specific redox characteristics to molecules.

The electrochemical behavior of this compound could be investigated using techniques like cyclic voltammetry. This would reveal its oxidation and reduction potentials, providing insight into its electronic structure and potential for use in electronic devices or as a redox-active label.

In the context of biosensors, 1,3,4-oxadiazole derivatives can be used as signaling moieties. For instance, a molecule that exhibits changes in its fluorescence or electrochemical signal upon binding to a specific biological target (like an enzyme or a metal ion) can function as a chemosensor. The development of a biosensor based on this compound would require functionalization to enable specific interaction with a target analyte.

There is currently no specific research in the scientific literature describing the use of this compound in electrochemical studies or as a component in biosensor development.

Bio-conjugation Strategies for this compound for Targeted Delivery or Imaging

Bio-conjugation is the process of chemically linking a molecule to a biomolecule, such as a protein, peptide, or nucleic acid. This strategy is widely used in drug development to target therapeutics to specific cells or tissues, thereby increasing efficacy and reducing side effects. It is also used to attach imaging agents (like fluorescent dyes) to probes for biological research.

The structure of this compound features a key functional group for bio-conjugation: the bromo substituent on the oxadiazole ring. Halogens on electron-deficient heterocyclic rings are susceptible to nucleophilic substitution reactions. This reactivity could potentially be exploited to link the molecule to biomolecules containing nucleophilic groups like thiols (from cysteine residues in proteins) or amines (from lysine (B10760008) residues).

Furthermore, the bromo group can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), offering a versatile method for conjugation to other molecules that have been appropriately functionalized. Such strategies could be employed to attach the oxadiazole core to targeting ligands for drug delivery or to fluorophores for cellular imaging applications.

Despite these theoretical possibilities, there are no published studies detailing bio-conjugation strategies that have been successfully applied to this compound for the purposes of targeted delivery or bio-imaging. Research in this area would be necessary to explore its potential as a scaffold in developing targeted therapies or diagnostic tools.

Conclusion and Future Outlook

Synthesis of Key Research Findings and Contributions for 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole

Direct research findings specifically detailing the synthesis, properties, and applications of this compound are not extensively documented in publicly available scientific literature. However, based on the established chemistry of analogous compounds, its primary scientific contribution can be confidently inferred as that of a versatile chemical intermediate for organic synthesis.

The significance of this compound lies in the unique combination of its three constituent parts:

The 1,3,4-Oxadiazole (B1194373) Core: This heterocyclic ring is a well-established pharmacophore known to be present in compounds with a broad spectrum of biological activities. rroij.com It is often incorporated into drug candidates to enhance properties such as metabolic stability and to modulate polarity. nih.gov

The 5-Cyclopentyl Group: The cyclopentyl substituent is expected to increase the lipophilicity of the molecule. This characteristic can influence its solubility and ability to permeate biological membranes, which are critical factors for pharmacokinetic profiles in potential drug candidates.

The 2-Bromo Substituent: The bromine atom at the 2-position is the most chemically significant feature for a synthetic chemist. It serves as a versatile functional handle, allowing for a wide range of subsequent chemical modifications. This reactive site enables the molecule to be used as a building block in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and nucleophilic substitution reactions. This facilitates the straightforward synthesis of a diverse library of more complex 2,5-disubstituted-1,3,4-oxadiazole derivatives.

A plausible synthetic route for analogous compounds, such as 2-bromo-5-methyl-1,3,4-oxadiazole, involves the diazotization of a 2-amino-5-alkyl-1,3,4-oxadiazole precursor in the presence of a bromide source like copper(II) bromide. chemicalbook.com Therefore, the key contribution of this compound is its potential as a foundational scaffold for creating novel and diverse chemical entities for screening in drug discovery and materials science.

Identification of Emerging Trends and Persistent Challenges in 1,3,4-Oxadiazole Chemistry and its Biomedical Applications

The field of 1,3,4-oxadiazole chemistry is dynamic, with continuous advancements in both synthesis and application.

Emerging Trends:

Advanced Synthetic Methodologies: There is a significant trend moving away from harsh classical synthesis conditions. Modern approaches focus on efficiency and sustainability, employing methods such as microwave-assisted synthesis, ultrasound irradiation, and the development of novel catalytic systems like cationic Fe(III)/TEMPO for oxidative cyclization. organic-chemistry.orgmdpi.com One-pot, multi-component reactions are also gaining traction as they improve atom economy and reduce waste. organic-chemistry.org

Broadening Biomedical Applications: The 1,3,4-oxadiazole scaffold is being explored for an ever-widening range of therapeutic targets. indexcopernicus.com Derivatives have demonstrated significant potential as antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, anticonvulsant, and antitubercular agents. rroij.comjchemrev.com A key trend is the creation of hybrid molecules, where the oxadiazole ring is linked to other known pharmacophores to create multifunctional compounds with potentially synergistic or enhanced activity.

Persistent Challenges:

Synthetic Hurdles: Many conventional and widely-used methods for synthesizing the 1,3,4-oxadiazole ring still rely on harsh and often hazardous dehydrating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). nih.gov Developing universally applicable, mild, and environmentally benign synthesis protocols remains a challenge.

Biomedical Efficacy and Drug Resistance: A major obstacle in the development of new therapeutics is the emergence of drug-resistant pathogens and cancer cells. Creating 1,3,4-oxadiazole derivatives that can overcome these resistance mechanisms is a critical goal. nih.gov Furthermore, improving the target selectivity to minimize off-target effects and enhancing the aqueous solubility of highly lipophilic derivatives are persistent challenges in translating these promising compounds into clinical candidates.

Table 1: Common Reagents in 1,3,4-Oxadiazole Synthesis

Reagent Type Examples Reference
Dehydrating/Cyclizing Agents Phosphorus Oxychloride (POCl₃), Thionyl Chloride, Polyphosphoric Acid nih.gov
Oxidizing Agents Iodine, Mercuric Oxide, Chloramine-T nih.govniscpr.res.in
Modern Catalysts Cationic Fe(III)/TEMPO, Copper(II) Oxide Nanoparticles organic-chemistry.org

Future Research Trajectories and Potential Impact of this compound Derivatives in Chemical and Life Sciences

The future utility of this compound lies in its strategic use as a versatile building block.

Future Research Trajectories:

The immediate future research direction should be the development and optimization of a reliable synthetic route to this compound itself. Following its successful synthesis, the primary trajectory would involve leveraging the reactive 2-bromo position to generate a diverse chemical library. This can be achieved through:

Palladium-Catalyzed Cross-Coupling Reactions: Employing Suzuki, Stille, Heck, and Sonogashira couplings to introduce a wide variety of aryl, heteroaryl, vinyl, and alkynyl substituents at the 2-position.

Nucleophilic Aromatic Substitution: Reacting the compound with various nucleophiles (e.g., amines, thiols, alcohols) to create another set of diverse derivatives.

Biological Screening: Subjecting the newly synthesized library of 2,5-disubstituted-1,3,4-oxadiazoles to a broad panel of biological assays. Given the known activities of the oxadiazole core, screening for anticancer, antimicrobial (including antibacterial, antifungal, and antitubercular), and anti-inflammatory properties would be a logical starting point. nih.govisca.meijpsjournal.com

Potential Impact:

Chemical Sciences: The exploration of this compound as a synthetic platform could lead to the discovery of novel and efficient chemical transformations. The unique steric and electronic properties conferred by the cyclopentyl group may lead to unexpected reactivity or selectivity, thus contributing new knowledge to the field of heterocyclic chemistry.

Life Sciences: The most significant potential impact lies in the discovery of new therapeutic agents. The 1,3,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, and by systematically exploring the chemical space around this core—using the cyclopentyl group for lipophilicity modulation and the bromo group for diversification—there is a strong potential to identify a lead compound for drug development. Such a discovery could provide a new molecular entity to combat pressing health issues such as drug-resistant infections or cancer. nih.gov

Table 2: Selected Biological Activities of 1,3,4-Oxadiazole Derivatives

Biological Activity Description Reference
Antibacterial / Antifungal Active against various Gram-positive and Gram-negative bacteria and fungal strains. mdpi.comnih.gov
Anticancer / Antitumor Exhibit cytotoxic activity against various cancer cell lines. rroij.comnih.gov
Anti-inflammatory Show significant anti-inflammatory effects in animal models, sometimes with reduced ulcerogenic side effects. rroij.com
Antitubercular Display inhibitory activity against Mycobacterium tuberculosis strains. nih.gov
Anticonvulsant Certain derivatives have shown protection against seizures in experimental models. isca.me

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.